molecular formula C7H5BrOS B15319548 3-(5-Bromothiophen-2-yl)acrylaldehyde

3-(5-Bromothiophen-2-yl)acrylaldehyde

Cat. No.: B15319548
M. Wt: 217.08 g/mol
InChI Key: MDIZUTHDFMNVGH-OWOJBTEDSA-N
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Description

3-(5-Bromothiophen-2-yl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a brominated thiophene ring at the β-position. Its structure comprises a conjugated system formed by the acrylaldehyde moiety (CH₂=CH–CHO) and the 5-bromo-substituted thiophene heterocycle. This compound is synthesized via the Wittig reaction, as demonstrated in the preparation of structurally related terthiophene derivatives . The bromine atom at the 5-position of the thiophene ring introduces steric and electronic effects, enhancing its utility in cross-coupling reactions and as a precursor for optoelectronic materials, such as fullerene dyads in organic photovoltaics .

Properties

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-enal

InChI

InChI=1S/C7H5BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+

InChI Key

MDIZUTHDFMNVGH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/C=O

Canonical SMILES

C1=C(SC(=C1)Br)C=CC=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)acrylaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: 3-(5-Bromothiophen-2-yl)acrylic acid

    Reduction: 3-(5-Bromothiophen-2-yl)acryl alcohol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the acrylaldehyde group can participate in electrophilic and nucleophilic interactions, respectively, which can modulate the activity of biological molecules . The thiophene ring can also engage in π-π stacking interactions and other non-covalent interactions with biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-(5-Bromothiophen-2-yl)acrylaldehyde with structurally analogous acrylaldehyde derivatives:

Compound Name Aromatic System Substituent(s) Electronic Effects Key Applications Reference ID
3-(5-Bromothiophen-2-yl)acrylaldehyde Thiophene 5-Bromo Strong electron-withdrawing (Br) Organic dyads, optoelectronics
(E)-3-(Furan-2-yl)acrylaldehyde Furan None Electron-rich (O-heterocycle) Mannich reaction intermediates
(E)-3-(4-Nitrophenyl)acrylaldehyde Phenyl 4-Nitro Strong electron-withdrawing (NO₂) Indolin-2-one derivatives
4-Dimethylaminocinnamaldehyde Phenyl 4-Dimethylamino Electron-donating (NMe₂) Fluorescent probes, sensors
(E)-3-(2-Fluorophenyl)acrylaldehyde Phenyl 2-Fluoro Moderate electron-withdrawing (F) Cross-coupling reactions

Key Observations:

  • Electronic Effects: The bromine in 3-(5-Bromothiophen-2-yl)acrylaldehyde increases electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic additions (e.g., Prato reaction with fullerenes) . In contrast, dimethylamino groups in 4-Dimethylaminocinnamaldehyde enhance electron density, enabling applications in fluorescence-based sensing .
  • Aromatic Systems: Thiophene and furan derivatives exhibit distinct conjugation patterns. Thiophene’s higher aromaticity compared to furan improves charge transport in optoelectronic materials .
  • Substituent Impact: Nitro groups (e.g., in 3-(4-nitrophenyl)acrylaldehyde) stabilize intermediates in indolin-2-one synthesis but may reduce solubility , whereas fluorine in 3-(2-fluorophenyl)acrylaldehyde balances reactivity and lipophilicity for pharmaceutical applications .

Research Findings and Challenges

  • Stability: Bromothiophene derivatives exhibit superior stability compared to nitro-substituted analogs, which undergo isomerization under ambient conditions .
  • Limitations: The steric bulk of bromine in 3-(5-Bromothiophen-2-yl)acrylaldehyde may hinder crystallization, necessitating advanced techniques like single-crystal X-ray diffraction (as used for related hydroxyphenyl analogs ).
  • Future Directions: Computational studies (e.g., DFT) could optimize electronic properties for targeted applications, while green chemistry approaches may address solubility challenges in nitro- and bromo-substituted derivatives .

Biological Activity

3-(5-Bromothiophen-2-yl)acrylaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrOS
  • Molecular Weight : 243.13 g/mol
  • IUPAC Name : 3-(5-Bromothiophen-2-yl)prop-2-enal
  • Canonical SMILES : BrC1=CC=C(S1)C=CC=O

The biological activity of 3-(5-Bromothiophen-2-yl)acrylaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom and the aldehyde group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that 3-(5-Bromothiophen-2-yl)acrylaldehyde exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of key metabolic pathways.

Case Study : A study highlighted that the compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by:

  • Inhibiting the production of pro-inflammatory cytokines.
  • Reducing oxidative stress markers in cellular models.

Research Findings : In controlled experiments, treatment with the compound reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages, indicating significant anti-inflammatory activity .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityIC50 = 12 µg/mL against Staphylococcus aureus
Anti-inflammatory Effects40% reduction in TNF-alpha levels in macrophages
Mechanistic InsightsInteraction with cellular targets affecting NF-kB signaling pathways

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